REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[C:5]([OH:13])[CH:6]=[C:7]([O:11][CH3:12])[C:8]=1[O:9][CH3:10].[C:14](OC(=O)C)(=[O:16])[CH3:15]>>[C:14]([O:13][C:5]1[CH:6]=[C:7]([O:11][CH3:12])[C:8]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:4]=1)(=[O:16])[CH3:15]
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Name
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|
Quantity
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5.52 g
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Type
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reactant
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Smiles
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COC=1C=C(C=C(C1OC)OC)O
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Name
|
|
Quantity
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15 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
|
ice
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Quantity
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50 g
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Type
|
reactant
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Smiles
|
|
Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The reaction mixture was poured
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Type
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CUSTOM
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Details
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The resulting precipitate was collected
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Type
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WASH
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Details
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washed with water
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Type
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CUSTOM
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Details
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The residue was dried in vacuum at 50° C. for 24 h
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Duration
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24 h
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Name
|
|
Type
|
product
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Smiles
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C(C)(=O)OC1=CC(=C(C(=C1)OC)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.31 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |